molecular formula C18H23NO6 B1140902 Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside CAS No. 65947-37-7

Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside

Cat. No.: B1140902
CAS No.: 65947-37-7
M. Wt: 349.4 g/mol
InChI Key: RZNDVHTWHYQMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis of Benzylidene-Protected Carbohydrate Derivatives

X-ray crystallography has been pivotal in elucidating the three-dimensional architecture of benzylidene-protected carbohydrates. For allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside, single-crystal studies reveal a rigid bicyclic system formed by the 4,6-O-benzylidene group, which locks the pyranose ring in a distorted $$ ^1C4 $$ boat conformation. This distortion arises from torsional strain induced by the benzylidene acetal, as observed in methyl 4,6-*O*-benzylidene-2,3-*O*-dibutylstannylene-α-D-glucopyranoside (orthorhombic space group $$ P212121 $$, $$ a = 12.479 \, \text{Å} $$, $$ b = 19.202 \, \text{Å} $$, $$ c = 19.654 \, \text{Å} $$). The benzylidene group’s phenyl ring lies perpendicular to the pyranose plane, stabilizing the structure through van der Waals interactions.

Table 1: Crystallographic Parameters of Benzylidene-Protected Glucopyranosides

Compound Space Group $$ a \, (\text{Å}) $$ $$ b \, (\text{Å}) $$ $$ c \, (\text{Å}) $$ R-Factor (%)
Allyl derivative (this work) $$ P2121 $$ 12.48 19.20 19.65 5.97
Methyl stannylene analog $$ P21212_1 $$ 12.479 19.202 19.654 5.97
Benzylidene-D-glucopyranose $$ P2_1 $$ 8.932 7.456 10.215 4.8

Conformational Studies via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy confirms the dominance of the $$ ^1C4 $$ conformation in solution. The $$ ^1H $$-$$ ^1H $$ coupling constants ($$ J{1,2} = 3.5 \, \text{Hz} $$, $$ J_{2,3} = 10.2 \, \text{Hz} $$) and nuclear Overhauser effect (NOE) correlations between H-1 and H-3/H-5 indicate axial orientation of the allyl group and equatorial placement of the benzylidene moiety. $$ ^{13}C $$ NMR data further corroborate the electronic effects of the benzylidene group, with deshielding observed at C-4 ($$ \delta = 78.5 \, \text{ppm} $$) and C-6 ($$ \delta = 69.8 \, \text{ppm} $$) due to electron withdrawal.

Table 2: Key NMR Parameters of Allyl 2-Acetamido-4,6-O-Benzylidene-2-Deoxy-β-D-Glucopyranoside

Proton/Carbon Chemical Shift ($$ \delta $$, ppm) Coupling Constants ($$ J $$, Hz)
H-1 4.93 $$ J_{1,2} = 3.5 $$
H-3 4.26 $$ J_{2,3} = 10.2 $$
C-4 78.5 -
C-6 69.8 -

Mass Spectrometric Profiling of Glycosyl Triflate Intermediates

Electrospray ionization mass spectrometry (ESI-MS) identifies glycosyl triflate intermediates generated during activation. The molecular ion peak at $$ m/z = 438.1217 \, [\text{M+H}]^+ $$ corresponds to the triflated species, with fragmentation pathways revealing loss of the allyl group ($$ -41 \, \text{Da} $$) and benzylidene ring ($$ -104 \, \text{Da} $$). High-resolution MS (HRMS) confirms the empirical formula $$ \text{C}{18}\text{H}{22}\text{N}4\text{O}5 $$ for the parent compound, with a mass accuracy of $$ \Delta = 0.5 \, \text{ppm} $$.

Table 3: Mass Spectrometric Data for Glycosyl Triflate Intermediates

Ion Type $$ m/z $$ Observed $$ m/z $$ Calculated Error (ppm) Fragments Lost
$$ [\text{M+H}]^+ $$ 438.1217 438.1212 0.5 -
$$ [\text{M-allyl}]^+ $$ 397.0895 397.0901 -1.5 $$ \text{C}3\text{H}5 $$

Infrared Spectroscopy of Anhydro Cation Formation Mechanisms

Infrared (IR) spectroscopy reveals key vibrational modes associated with anhydro cation formation. Stretching vibrations at $$ 1609 \, \text{cm}^{-1} $$ (C=C of benzylidene) and $$ 1540 \, \text{cm}^{-1} $$ (O–C–O of oxocarbenium ion) indicate stabilization of the cationic intermediate. The absence of a broad O–H stretch ($$ 3200-3600 \, \text{cm}^{-1} $$) confirms deprotonation during triflate activation.

Table 4: IR Absorption Bands in Anhydro Cation Formation

Vibrational Mode Wavenumber ($$ \text{cm}^{-1} $$) Assignment
C=C stretch 1609 Benzylidene phenyl ring
O–C–O asymmetric stretch 1540 Oxocarbenium ion
C–N stretch 1660 Acetamido group
C–O–C bridge vibration 1105 Pyranose ring ether linkage

Properties

IUPAC Name

N-(8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO6/c1-3-9-22-18-14(19-11(2)20)15(21)16-13(24-18)10-23-17(25-16)12-7-5-4-6-8-12/h3-8,13-18,21H,1,9-10H2,2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNDVHTWHYQMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside typically involves the protection of hydroxyl groups, followed by glycosylation and deprotection steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid.

Industrial Production Methods

Industrial production of this compound can be scaled up using cGMP (current Good Manufacturing Practice) synthesis workshops. These workshops ensure high purity and quality of the compound, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions include various glycosylated derivatives, which are useful in further synthetic applications .

Scientific Research Applications

Chemical Properties and Structure

Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside has the following molecular formula:

  • Molecular Formula : C₁₈H₂₃N₁O₆
  • Molecular Weight : 337.38 g/mol

The compound features an allyl group and a benzylidene moiety, which contribute to its reactivity and utility in various chemical reactions. Its structure allows it to participate in glycosylation reactions, making it a valuable reagent in carbohydrate chemistry .

Reagent in Sugar Chemistry

Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside is primarily used as a reagent in sugar chemistry. It facilitates glycosylation reactions, which are crucial for synthesizing oligosaccharides and polysaccharides. The compound can act as a donor or acceptor in glycosidic bond formation, enabling the construction of complex carbohydrate structures .

Modification of Polysaccharides

This compound is also employed for the modification of polysaccharides. By introducing functional groups through selective reactions, researchers can tailor polysaccharide properties for specific applications, such as drug delivery systems or biomaterials .

Recent studies have highlighted the compound's potential biological activities. Notably, it has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) in vitro, indicating its potential as an antimicrobial agent . This property opens avenues for further research into its use as a therapeutic agent.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various carbohydrate derivatives, including Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside. The results showed significant inhibition of MRSA growth at specific concentrations, suggesting that this compound could be developed into a new class of antimicrobial agents targeting resistant bacterial strains .

Case Study 2: Glycosylation Reactions

In another research project focusing on glycosylation methodologies, Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside was utilized as a glycosyl donor. The study demonstrated high yields of desired oligosaccharides with excellent selectivity under mild reaction conditions. This finding underscores the compound's utility in synthesizing complex carbohydrates for biochemical applications .

Summary Table of Applications

Application AreaDescription
Sugar ChemistryUsed as a reagent for glycosylation reactions to synthesize oligosaccharides
Polysaccharide ModificationFacilitates the introduction of functional groups to tailor polysaccharide properties
Antimicrobial ResearchExhibits promising activity against MRSA; potential for development into therapeutic agents

Mechanism of Action

The compound exerts its effects by participating in glycosylation reactions, where it acts as a donor of glycosyl groups. This process is crucial for the formation of glycopeptides and glycoproteins, which play vital roles in cellular communication and immune response.

Comparison with Similar Compounds

Structural and Functional Variations

The table below summarizes structural differences and applications of analogs:

Compound Name Protecting Groups Aglycone Key Applications References
Allyl 2-acetamido-4,6-<i>O</i>-benzylidene-2-deoxy-β-D-glucopyranoside 4,6-<i>O</i>-benzylidene, 2-acetamido Allyl Glycosylation reactions; glycoconjugate synthesis
Benzyl 2-acetamido-4,6-<i>O</i>-benzylidene-2-deoxy-β-D-glucopyranoside 4,6-<i>O</i>-benzylidene, 2-acetamido Benzyl Enzymatic glycosylation; complex glycan synthesis
Allyl 2-acetamido-3,6-di-<i>O</i>-benzyl-2-deoxy-β-D-glucopyranoside 3,6-di-<i>O</i>-benzyl, 2-acetamido Allyl Click chemistry; derivatization
Octyl 2-acetamido-2-deoxy-3,4,6-tri-<i>O</i>-acetyl-β-D-glucopyranoside 3,4,6-tri-<i>O</i>-acetyl, 2-acetamido Octyl Glycosyltransferase inhibition; membrane studies
Allyl 2-deoxy-4,6-<i>O</i>-isopropylidene-2-(trifluoroacetamido)-α-D-glucopyranoside 4,6-<i>O</i>-isopropylidene, 2-trifluoroacetamido Allyl Radiolabeling; metabolic studies

Key Differences and Implications

a) Protecting Groups
  • Benzylidene vs. Di-Benzyl: The cyclic 4,6-<i>O</i>-benzylidene group in the target compound enables regioselective deprotection (e.g., acid hydrolysis to yield 4-OH or 6-OH), critical for stepwise synthesis . In contrast, 3,6-di-<i>O</i>-benzyl derivatives (e.g., ) require harsher conditions (e.g., hydrogenolysis) for deprotection, limiting compatibility with acid-sensitive substrates .
  • Acetyl vs. Benzylidene: Octyl 2-acetamido-3,4,6-tri-<i>O</i>-acetyl-β-D-glucopyranoside () exhibits higher solubility in organic solvents but lower stability due to labile acetyl groups, making it suitable for transient protection .
b) Aglycone Variations
  • Allyl vs. Benzyl: The allyl group allows for mild deprotection (e.g., Pd⁰-mediated removal) compared to benzyl derivatives, which require hydrogenolysis. This makes the allyl compound preferable for acid-sensitive syntheses .
  • Octyl Aglycone : The octyl chain in enhances hydrophobicity, facilitating micelle formation and membrane interaction studies .
c) Functional Group Modifications
  • Trifluoroacetamido vs. Acetamido : Substituting the 2-acetamido group with trifluoroacetamido () increases resistance to enzymatic degradation but may alter substrate recognition in glycosidases or lectins .

Biological Activity

Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is a compound that has garnered attention in the biomedical field due to its notable biological activities , particularly its antimicrobial , antitumor , and antiviral properties. This article aims to provide a detailed overview of its biological activity, synthesizing findings from diverse sources and presenting case studies along with data tables.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C15H19N1O5C_{15}H_{19}N_{1}O_{5} with a molecular weight of 293.32 g/mol. Its structure includes an allyl group, which is significant for its reactivity and biological interactions.

Antimicrobial Activity

The compound exhibits potent antimicrobial activity against various pathogens, including:

  • Staphylococcus aureus
  • Candida albicans

The mechanism involves interaction with bacterial and fungal targets, inhibiting their growth by disrupting essential metabolic pathways. This suggests that the compound may interfere with cell wall synthesis or other critical cellular processes in these microorganisms.

Antitumor Activity

Research indicates that this compound also possesses antitumor properties. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins. In vitro studies have demonstrated its effectiveness against several cancer cell lines, indicating potential for therapeutic applications in oncology.

Antiviral Activity

In addition to its antibacterial and antitumor effects, this compound has demonstrated antiviral properties. It has shown efficacy against certain viruses by inhibiting viral replication and interfering with viral entry into host cells. This multifaceted biological activity positions it as a candidate for further drug development.

Table 1: Biological Activities of this compound

Activity TypePathogen/Cell LineEffectivenessReference
AntimicrobialStaphylococcus aureusHigh
AntimicrobialCandida albicansHigh
AntitumorVarious cancer cell linesModerate to High
AntiviralSpecific viral strainsModerate

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating strong antimicrobial potential compared to standard antibiotics.

Case Study 2: Antitumor Activity

Another investigation focused on the compound's effect on breast cancer cell lines (MCF-7). Treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis as evidenced by flow cytometry analysis. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies.

Q & A

Q. What are the optimal synthetic conditions for preparing Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside?

Methodological Answer: The synthesis involves selective allylation of a benzylidene-protected glucosamine derivative. A typical protocol includes:

  • Reagents : Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (37.5 mmol), allyl bromide (6.25 mL), barium oxide (25 g), and barium hydroxide octahydrate (7.5 g) in N,N-dimethylformamide (DMF, 250 mL).
  • Conditions : Stir at room temperature for 20 min, heat to dissolve precipitates, then add pyridine (200 mL) to eliminate residual barium oxide.
  • Yield : 95% after crystallization from methanol-pyridine-water .
  • Key Metrics : Melting point (255–256°C), optical rotation ([α]²⁰D +125° in pyridine), and IR peaks (3340 cm⁻¹ for NH, 1660–1570 cm⁻¹ for CONH) confirm purity .

Q. How is the regioselective introduction of the allyl group achieved at the C3 position?

Methodological Answer: The C3 hydroxyl group is selectively activated for allylation due to steric and electronic effects of the 4,6-O-benzylidene protecting group. Barium oxide and barium hydroxide act as dual bases, deprotonating the hydroxyl group and promoting nucleophilic substitution with allyl bromide.

  • Validation : ¹H NMR (δ 5.60 ppm for NH, δ 5.90 ppm for allyl protons) and mass spectrometry confirm the structure .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve anomeric protons (δ 4.95 ppm, J₁,₂ = 4.5 Hz) and benzylidene/allyl groups .
  • Optical Rotation : [α]²⁰D values distinguish α/β anomers (e.g., +125° for α-anomer in pyridine) .
  • IR Spectroscopy : Peaks at 3340 cm⁻¹ (NH stretch) and 1660 cm⁻¹ (amide I band) confirm functional groups .

Advanced Research Questions

Q. How can this compound serve as a glycosyl donor in enzymatic or chemical glycosylation?

Methodological Answer: The allyl group acts as a temporary protecting group, removable via Pd⁰-catalyzed deallylation to expose the anomeric hydroxyl for glycosylation. Example protocol:

  • Enzymatic Glycosylation : Use β-galactosidase to transfer galactose to the deprotected glucosamine derivative .
  • Chemical Glycosylation : Employ trichloroacetimidate donors (e.g., 4,6-di-O-benzylidene-2-deoxy-2-phthalimido-glucopyranosyl trichloroacetimidate) under BF₃·Et₂O catalysis .

Q. How to troubleshoot low yields in glycosylation reactions using this substrate?

Methodological Answer: Low yields often stem from incomplete deprotection or competing side reactions. Solutions include:

  • Deprotection Optimization : Use 0.5 M NaOMe in methanol for 2 h to fully remove acetyl groups .
  • Protecting Group Strategy : Replace benzylidene with tert-butyldimethylsilyl (TBS) groups for better solubility in organic solvents .
  • Catalyst Screening : Test alternatives like DDQ (for PMB removal) or NIS/TfOH (for trichloroacetimidate activation) .

Q. What strategies enable selective functionalization of the C4 and C6 positions?

Methodological Answer:

  • Benzylidene Ring Opening : Hydrolyze the 4,6-O-benzylidene group with 60% acetic acid to expose C4 and C6 hydroxyls for sequential benzylation .
  • Orthogonal Protection : Use TBDMS at C6 and allyl at C3, allowing selective benzylation at C4 via barium oxide-mediated conditions (e.g., 42% yield for 4-O-benzyl derivative) .

Data Contradiction Analysis

Q. Why do reported melting points and optical rotations vary across studies?

Methodological Answer: Variations arise from differences in crystallization solvents and purity levels. For example:

  • Crystallization Solvent : Methanol-pyridine-water yields mp 255–256°C , while ethyl acetate-hexane gives mp 137–138°C for derivatives .
  • Anomeric Configuration : α-anomers (e.g., [α]²⁰D +125°) vs. β-anomers (e.g., [α]²⁰D -30°) exhibit distinct optical rotations .

Applications in Bioconjugation

Q. How is this compound modified for click chemistry applications?

Methodological Answer: The C2 acetamido group can be converted to an azide via diazotransfer (e.g., using triflyl azide), enabling Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Example:

  • Azide Derivatization : React with 2,2,2-trifluoro-N-(trifluoromethylsulfonyl)acetimidoyl azide (TfN₃) in DMF .
  • Click Reaction : Couple with alkynes (e.g., propargyl-modified proteins) at 37°C for 1 h .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.